

Introduction to the Isomers of C₇H₇BrClN

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Compound of Interest

Compound Name: *4-Bromo-5-chloro-2-methylaniline*

Cat. No.: *B1277025*

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The molecular formula C₇H₇BrClN corresponds to a diverse array of aromatic compounds. The principal scaffolds of interest are based on N-methylaniline and benzylamine, with bromine and chlorine atoms as substituents on the benzene ring. The precise positioning of these halogens, along with the substitution pattern on the aromatic ring, gives rise to a large number of constitutional isomers, each with potentially unique chemical and biological properties.

IUPAC Nomenclature of C₇H₇BrClN Isomers

A systematic approach to naming these isomers is crucial for unambiguous scientific communication. The International Union of Pure and Applied Chemistry (IUPAC) provides a set of rules for this purpose. For the isomers of C₇H₇BrClN, the parent structure is typically identified as either N-methylaniline or benzylamine. The substituents (bromo- and chloro-) are then listed alphabetically, and their positions on the aromatic ring are indicated by numerical locants. The numbering of the ring is assigned to give the substituents the lowest possible set of numbers, with the carbon atom attached to the nitrogen-containing group typically assigned as position 1.

Isomers of Bromochloro-N-methylaniline

The N-methylaniline scaffold consists of a benzene ring substituted with a methylamino group (-NHCH₃). The addition of one bromine and one chlorine atom to the ring results in numerous positional isomers. The following table lists the IUPAC names for all 30 possible isomers of bromochloro-N-methylaniline.

IUPAC Name	IUPAC Name	IUPAC Name
2-Bromo-3-chloro-N-methylaniline	3-Bromo-2-chloro-N-methylaniline	4-Bromo-2-chloro-N-methylaniline
2-Bromo-4-chloro-N-methylaniline	3-Bromo-4-chloro-N-methylaniline	4-Bromo-3-chloro-N-methylaniline
2-Bromo-5-chloro-N-methylaniline	3-Bromo-5-chloro-N-methylaniline	5-Bromo-2-chloro-N-methylaniline
2-Bromo-6-chloro-N-methylaniline	3-Bromo-6-chloro-N-methylaniline	6-Bromo-2-chloro-N-methylaniline
5-Bromo-3-chloro-N-methylaniline	6-Bromo-3-chloro-N-methylaniline	4-Bromo-5-chloro-N-methylaniline
4-Bromo-6-chloro-N-methylaniline	5-Bromo-4-chloro-N-methylaniline	6-Bromo-4-chloro-N-methylaniline
2-Bromo-3-chloro-N-methylbenzenamine	3-Bromo-2-chloro-N-methylbenzenamine	4-Bromo-2-chloro-N-methylbenzenamine
2-Bromo-4-chloro-N-methylbenzenamine	3-Bromo-4-chloro-N-methylbenzenamine	4-Bromo-3-chloro-N-methylbenzenamine
2-Bromo-5-chloro-N-methylbenzenamine	3-Bromo-5-chloro-N-methylbenzenamine	5-Bromo-2-chloro-N-methylbenzenamine
2-Bromo-6-chloro-N-methylbenzenamine	3-Bromo-6-chloro-N-methylbenzenamine	6-Bromo-2-chloro-N-methylbenzenamine

Isomers of Bromochloro-benzylamine

The benzylamine scaffold features a phenylmethyl group attached to an amino group (-CH₂NH₂). Similar to the N-methylanilines, the various placements of the bromo and chloro substituents on the benzene ring lead to 30 distinct positional isomers. Their IUPAC names are systematically determined as follows:

IUPAC Name	IUPAC Name	IUPAC Name
(2-Bromo-3-chlorophenyl)methanamine	(3-Bromo-2-chlorophenyl)methanamine	(4-Bromo-2-chlorophenyl)methanamine
(2-Bromo-4-chlorophenyl)methanamine	(3-Bromo-4-chlorophenyl)methanamine	(4-Bromo-3-chlorophenyl)methanamine
(2-Bromo-5-chlorophenyl)methanamine	(3-Bromo-5-chlorophenyl)methanamine	(5-Bromo-2-chlorophenyl)methanamine
(2-Bromo-6-chlorophenyl)methanamine	(3-Bromo-6-chlorophenyl)methanamine	(6-Bromo-2-chlorophenyl)methanamine
(5-Bromo-3-chlorophenyl)methanamine	(6-Bromo-3-chlorophenyl)methanamine	(4-Bromo-5-chlorophenyl)methanamine
(4-Bromo-6-chlorophenyl)methanamine	(5-Bromo-4-chlorophenyl)methanamine	(6-Bromo-4-chlorophenyl)methanamine
2-Bromo-3-chloro-benzylamine	3-Bromo-2-chloro-benzylamine	4-Bromo-2-chloro-benzylamine
2-Bromo-4-chloro-benzylamine	3-Bromo-4-chloro-benzylamine	4-Bromo-3-chloro-benzylamine
2-Bromo-5-chloro-benzylamine	3-Bromo-5-chloro-benzylamine	5-Bromo-2-chloro-benzylamine
2-Bromo-6-chloro-benzylamine	3-Bromo-6-chloro-benzylamine	6-Bromo-2-chloro-benzylamine

Experimental Data and Protocols

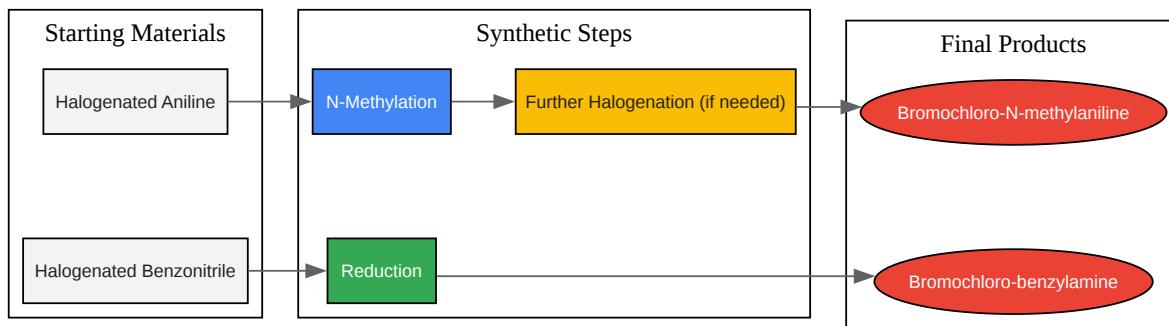
While a comprehensive dataset for every isomer of C₇H₇BrCIN is not publicly available, general synthetic and analytical procedures for halogenated anilines and benzylamines can be adapted for these specific compounds.

Synthesis of Halogenated Anilines and Benzylamines

The synthesis of bromochloro-N-methylanilines and bromochloro-benzylamines typically involves multi-step sequences. For instance, the synthesis of a halogenated N-methylaniline may start from the corresponding halogenated aniline, followed by N-methylation. Alternatively, a halogenated nitrobenzene can be reduced to the aniline, which is then methylated. The introduction of bromine and chlorine can be achieved through electrophilic aromatic substitution

reactions, with the directing effects of the amino or methylamino group guiding the position of halogenation.

A general workflow for the synthesis of these compounds is depicted below.



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A generalized synthetic workflow for preparing bromochloro-N-methylanilines and bromochloro-benzylamines.

General Experimental Protocol for N-methylation of a Halogenated Aniline:

- Dissolution: Dissolve the starting halogenated aniline in a suitable polar aprotic solvent (e.g., dimethylformamide).
- Deprotonation: Add a strong base (e.g., sodium hydride) portion-wise at 0 °C to deprotonate the amine.
- Methylation: Introduce a methylating agent (e.g., methyl iodide) dropwise and allow the reaction to warm to room temperature.
- Quenching and Extraction: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Spectroscopic Analysis

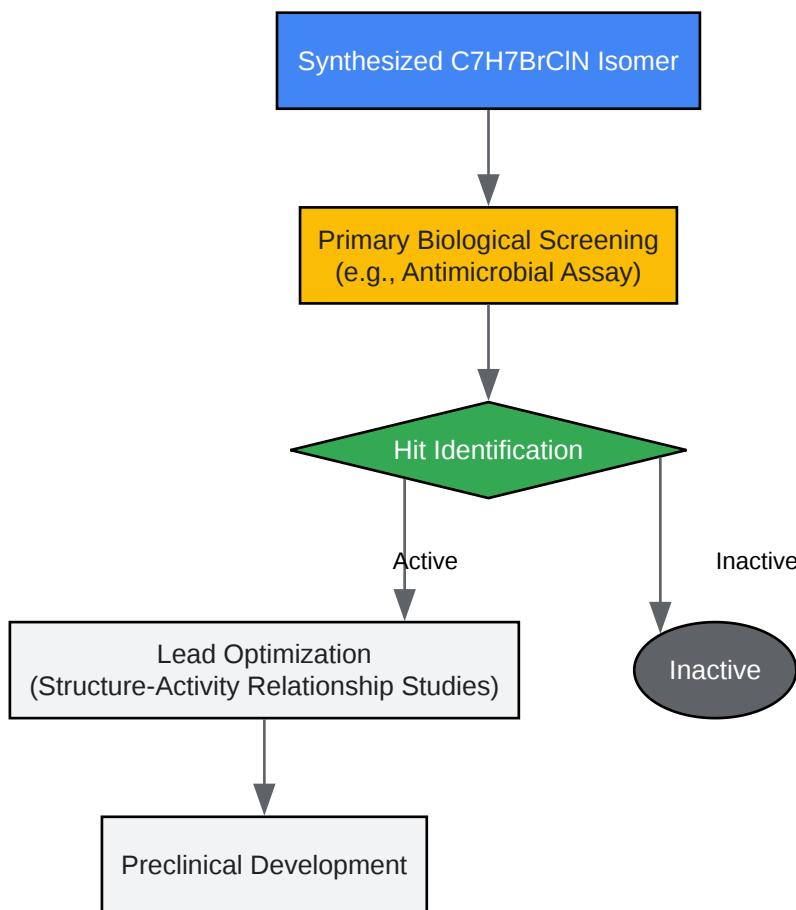
The structural characterization of these isomers relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The distinct substitution patterns of the bromine and chlorine atoms on the aromatic ring will result in unique splitting patterns in ^1H NMR spectra and characteristic signals in ^{13}C NMR spectra. High-resolution mass spectrometry is essential for confirming the elemental composition.

Biological and Pharmacological Significance

Halogenated aromatic compounds are prevalent in pharmaceuticals and agrochemicals. The presence of bromine and chlorine atoms can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. While specific biological data for the majority of C7H7BrClN isomers are scarce in publicly accessible literature, related halogenated anilines and benzylamines have been investigated for various activities, including antimicrobial and antimycotic properties.

For instance, some halogenated benzylamine derivatives have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes.

The logical relationship for investigating the biological potential of these compounds would typically follow the workflow illustrated below.



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A typical workflow for the biological evaluation of novel chemical entities like the isomers of C7H7BrCIN.

Conclusion

The isomers of C7H7BrCIN, particularly the bromochloro-substituted N-methylanilines and benzylamines, represent a rich chemical space for exploration in drug discovery and materials science. This guide has provided a systematic framework for their IUPAC nomenclature and an overview of general synthetic and analytical approaches. While specific experimental data for these compounds are limited in the public domain, the foundational information presented here serves as a valuable resource for researchers initiating studies on this class of molecules. Further investigation into the synthesis and biological evaluation of individual isomers is warranted to unlock their full potential.

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